![molecular formula C19H21NO4 B5783389 ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)
ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate, also known as EPPAB, is a chemical compound that has been used in scientific research for various purposes.
Scientific Research Applications
Ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate has been used in scientific research for various purposes, including as a tool for studying the role of protein-protein interactions in biological systems. It has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the regulation of cell growth and proliferation. ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate has also been used as a probe for studying the role of protein acetylation in various cellular processes, including gene expression, DNA repair, and cell signaling.
Mechanism of Action
Ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate is believed to act by binding to a specific pocket on the surface of c-Myc, which prevents its interaction with Max. This disrupts the formation of the c-Myc/Max complex and leads to the inhibition of c-Myc-mediated transcriptional activity. ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate has also been shown to inhibit the activity of the histone acetyltransferase p300, which is involved in the acetylation of histone proteins and the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells in culture and in xenograft models, and to induce apoptosis in cancer cells. ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate has also been shown to have anti-inflammatory effects, and to inhibit the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments, including its high purity and stability, and its ability to selectively inhibit specific protein-protein interactions and acetylation events. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several potential future directions for research on ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate, including the development of more potent and selective inhibitors of c-Myc and p300, the identification of new protein targets for ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate, and the exploration of its potential therapeutic applications in cancer and other diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate in vivo, and to evaluate its safety and efficacy in preclinical and clinical settings.
Synthesis Methods
Ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate can be synthesized using a variety of methods, including the reaction of 4-ethylphenol with ethyl chloroformate, followed by reaction with 4-aminobenzoic acid and acetic anhydride. Another method involves the reaction of 4-ethylphenol with 4-aminobenzoic acid, followed by reaction with ethyl chloroformate and acetic anhydride. Both methods result in the formation of ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate as a white crystalline solid.
properties
IUPAC Name |
ethyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-14-5-11-17(12-6-14)24-13-18(21)20-16-9-7-15(8-10-16)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCGIBXLPGXQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate |
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